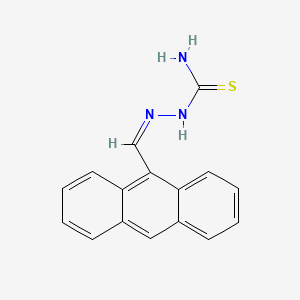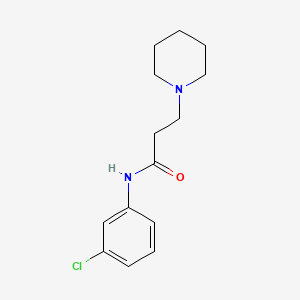![molecular formula C22H20Cl2N2O3S B11549726 2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11549726.png)
2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes both dichlorophenyl and dimethylphenyl groups attached to an acetamide backbone. Its chemical formula is C16H15Cl2NO2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of N-(2,4-Dichlorophenyl)benzenesulfonamide: This is achieved by reacting 2,4-dichloroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine.
Acylation Reaction: The resulting N-(2,4-dichlorophenyl)benzenesulfonamide is then reacted with 2,6-dimethylphenylacetyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or anti-inflammatory effects by inhibiting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroacetanilide: Similar in structure but lacks the benzenesulfonamido group.
N-(2,4-Dichlorophenyl)benzenesulfonamide: Similar but does not have the acetamide group.
2,6-Dimethylphenylacetamide: Similar but lacks the dichlorophenyl and benzenesulfonamido groups.
Uniqueness
2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide is unique due to its combination of dichlorophenyl, benzenesulfonamido, and dimethylphenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C22H20Cl2N2O3S |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C22H20Cl2N2O3S/c1-15-7-6-8-16(2)22(15)25-21(27)14-26(20-12-11-17(23)13-19(20)24)30(28,29)18-9-4-3-5-10-18/h3-13H,14H2,1-2H3,(H,25,27) |
InChI Key |
PEOKFVIRVOHJFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-iodo-4-methyl-6-[(E)-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11549647.png)
![Tert-butyl 2'-amino-3'-cyano-5-fluoro-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate](/img/structure/B11549653.png)
![O-{4-[(3-bromophenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate](/img/structure/B11549656.png)
![(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid](/img/structure/B11549662.png)
![2,4-dibromo-6-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11549664.png)
![N-(3-nitrophenyl)-2-[(6-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11549667.png)
![3-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11549675.png)


![17-(4-Bromophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde](/img/structure/B11549689.png)
![2-[(4-nitrobenzyl)sulfanyl]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11549697.png)
![4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl 2-methoxybenzoate](/img/structure/B11549702.png)
![N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11549714.png)
![4-chloro-2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11549715.png)
